molecular formula C18H21BrN4OS B2763717 1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea CAS No. 851946-39-9

1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea

Cat. No.: B2763717
CAS No.: 851946-39-9
M. Wt: 421.36
InChI Key: RWLHEFINWMGZIV-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea is a synthetic organic compound that features a bromophenyl group, a morpholino group, a pyridinyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromophenyl isothiocyanate with 2-(pyridin-3-yl)ethylamine to form an intermediate.

    Addition of Morpholine: The intermediate is then reacted with morpholine under controlled conditions to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea depends on its specific application:

    Biochemical Probes: It may interact with specific proteins or enzymes, inhibiting their activity.

    Therapeutic Agents: It may target specific cellular pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea: Similar structure with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)-3-(2-morpholino-2-(pyridin-3-yl)ethyl)thiourea: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLHEFINWMGZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)Br)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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